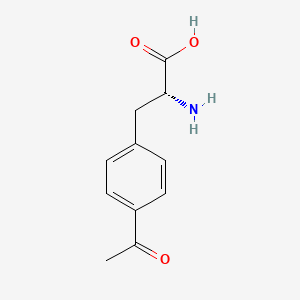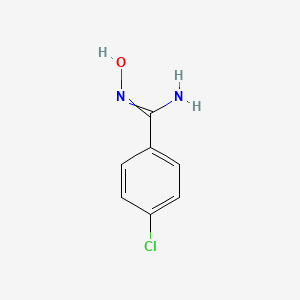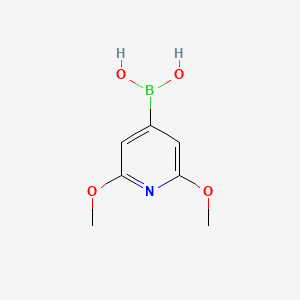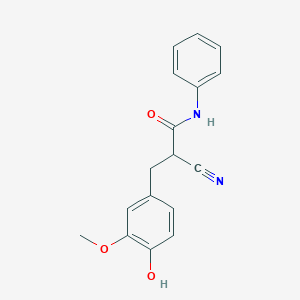
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide
Übersicht
Beschreibung
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide, also known as 2-CN-3-HMPPA, is an organic compound that has been found to have numerous applications in scientific research. It is a white crystalline solid at room temperature and has a molecular weight of 274.27 g/mol. It is soluble in water, ethanol, and chloroform, and has a melting point of 96-97°C. 2-CN-3-HMPPA has been used in a variety of laboratory experiments, and has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide has been used in a variety of laboratory experiments, including studies on the effects of drugs on the central nervous system, the effects of UV radiation on cell cultures, and the inhibition of enzymes involved in the metabolism of drugs. It has also been used in studies on the effects of various hormones on the body, and in studies on the effects of various toxins on the body.
Wirkmechanismus
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide has been found to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450. It has also been found to inhibit the activity of various hormones, such as insulin, glucagon, and epinephrine. In addition, it has been found to inhibit the activity of certain neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. It has also been found to inhibit the activity of certain hormones, such as insulin, glucagon, and epinephrine. In addition, it has been found to inhibit the activity of certain neurotransmitters, such as dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide in laboratory experiments is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, it has been found to be non-toxic and non-irritating to skin and eyes. However, one of the limitations of using 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
In the future, 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide could be used in further studies on the effects of drugs on the central nervous system, the effects of UV radiation on cell cultures, and the inhibition of enzymes involved in the metabolism of drugs. It could also be used in further studies on the effects of various hormones on the body, and in studies on the effects of various toxins on the body. Additionally, 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide could be used in further studies on the effects of certain neurotransmitters, such as dopamine and serotonin, and in further studies on the inhibition of enzymes involved in the metabolism of drugs.
Eigenschaften
IUPAC Name |
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-16-10-12(7-8-15(16)20)9-13(11-18)17(21)19-14-5-3-2-4-6-14/h2-8,10,13,20H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSDHVXTBGSOEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C#N)C(=O)NC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{cyclohexyl[(4-methylphenyl)sulfonyl]methyl}-3,4-dimethyl-5-phenyltetrahydro-2H-imidazol-2-one](/img/structure/B3033827.png)


![1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)ethan-1-one](/img/structure/B3033832.png)
![3-(4-cyanophenyl)-2-[(4-iodophenyl)sulfonylamino]propanoic Acid](/img/structure/B3033833.png)
![3-(4-chlorophenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic Acid](/img/structure/B3033834.png)

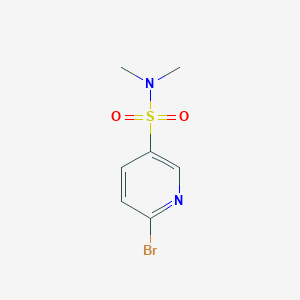
![(6R,8S)-7,7-Dichloro-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B3033840.png)
